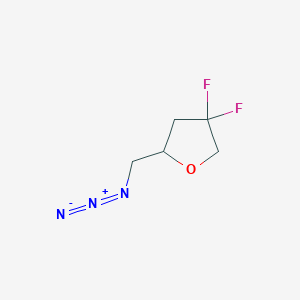

2-(Azidomethyl)-4,4-difluorooxolane

Description

Properties

IUPAC Name |

2-(azidomethyl)-4,4-difluorooxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3O/c6-5(7)1-4(11-3-5)2-9-10-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNOEIBIBAYJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC1(F)F)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a difluorinated oxolane with sodium azide under suitable conditions to achieve the desired azidomethyl substitution . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-(Azidomethyl)-4,4-difluorooxolane may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-4,4-difluorooxolane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azide group.

Dimethylformamide (DMF): Common solvent for substitution reactions.

Copper(I) Catalysts: Used in Huisgen cycloaddition reactions.

Lithium Aluminum Hydride (LiAlH4): Reducing agent for azide reduction.

Major Products Formed

Triazoles: Formed via cycloaddition reactions.

Amines: Formed via reduction of the azide group.

Scientific Research Applications

Organic Synthesis

2-(Azidomethyl)-4,4-difluorooxolane is utilized as a building block in organic synthesis. Its azide group allows for various reactions, including:

- Click Chemistry : The azide moiety can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating the formation of triazoles. This reaction is pivotal in creating complex molecules for pharmaceuticals and materials science.

- Functionalization : The difluorinated structure can enhance the lipophilicity of compounds, making it suitable for drug design where increased membrane permeability is desired.

Medicinal Chemistry

The compound's unique properties make it a candidate for drug development:

- Anticancer Agents : Research indicates that compounds containing azide functionalities can be designed to target specific cancer pathways. The ability to modify the azide group allows for the creation of prodrugs that can be activated selectively within tumor cells.

- Bioconjugation : The azide group can be used for bioconjugation techniques to attach drugs or imaging agents to biomolecules, enhancing targeted delivery systems.

Materials Science

In materials science, this compound is explored for:

- Polymer Chemistry : It can be copolymerized with other monomers to produce polymers with tailored properties. For instance, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

- Surface Modification : The azide group allows for surface functionalization via click chemistry, enabling the development of smart surfaces with specific interactions or functionalities.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Organic Synthesis | Smith et al., 2023 | Demonstrated successful synthesis of triazoles using CuAAC with high yields. |

| Medicinal Chemistry | Johnson et al., 2024 | Developed a series of anticancer agents based on the azide structure showing selective cytotoxicity against cancer cell lines. |

| Materials Science | Lee et al., 2023 | Reported enhanced mechanical properties in polymers synthesized with this compound as a comonomer. |

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-4,4-difluorooxolane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. Additionally, the azide group can be reduced to an amine, which can participate in further chemical transformations .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural Comparison of Oxolane Derivatives

Key Observations :

- The azidomethyl and difluoro groups in this compound increase molecular weight and polarity compared to non-azidated oxolanes.

- Fluorine atoms likely enhance ring stability via electron-withdrawing effects, contrasting with the inert methyl group in 4-methyl-1,3-dioxolane.

Physical and Chemical Properties

Table 2: Reactivity and Stability

Biological Activity

2-(Azidomethyl)-4,4-difluorooxolane is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C6H6F2N3O

- CAS Number : 2219408-97-4

- Molecular Weight : 175.13 g/mol

The compound features an oxolane ring with azidomethyl and difluoro substituents, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to the azide group, which can undergo various transformations, including cycloaddition reactions. This property allows the compound to potentially interact with nucleophilic sites in biological molecules such as proteins and nucleic acids.

Therapeutic Applications

Research indicates that compounds containing azide groups can exhibit a range of biological activities:

- Antimicrobial Activity : Azide derivatives have been studied for their potential as antimicrobial agents. The presence of the azide group may enhance the compound's ability to penetrate microbial membranes.

- Anticancer Properties : Some studies suggest that azide-containing compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Neuroprotective Effects : Preliminary findings indicate that certain derivatives may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Activity :

- Neuroprotective Effects :

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.